methyl 3-(5-methyl-1,2-oxazole-3-amido)-5-phenylthiophene-2-carboxylate
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Overview
Description
Methyl 3-(5-methyl-1,2-oxazole-3-amido)-5-phenylthiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a phenyl group, an oxazole ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(5-methyl-1,2-oxazole-3-amido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Amidation: The oxazole ring is then reacted with an amine to form the amido group.
Thiophene Ring Formation: The thiophene ring is synthesized through a series of reactions involving sulfur-containing reagents.
Esterification: Finally, the carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-methyl-1,2-oxazole-3-amido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or phenyl rings.
Scientific Research Applications
Methyl 3-(5-methyl-1,2-oxazole-3-amido)-5-phenylthiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and as a building block for novel polymers.
Biological Studies: It is used in biochemical assays to study enzyme interactions and as a probe in molecular biology.
Mechanism of Action
The mechanism of action of methyl 3-(5-methyl-1,2-oxazole-3-amido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The thiophene and phenyl rings provide structural stability and facilitate binding to hydrophobic pockets in proteins. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-methyl-1,2-oxazole-3-amido)-1H-furo[3,2-c]pyrazole-5-carboxylic acid
- 3-[(5-methyl-1,2-oxazole-3-)amido]benzoic acid
Uniqueness
Methyl 3-(5-methyl-1,2-oxazole-3-amido)-5-phenylthiophene-2-carboxylate is unique due to its combination of an oxazole ring, a thiophene ring, and a phenyl group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its structural complexity also allows for diverse chemical modifications, enhancing its utility in research and industrial applications.
Properties
IUPAC Name |
methyl 3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-10-8-13(19-23-10)16(20)18-12-9-14(11-6-4-3-5-7-11)24-15(12)17(21)22-2/h3-9H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBHSXCVEIJBMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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